N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide
CAS No.: 1351647-07-8
Cat. No.: VC4773927
Molecular Formula: C15H21NO3
Molecular Weight: 263.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351647-07-8 |
|---|---|
| Molecular Formula | C15H21NO3 |
| Molecular Weight | 263.337 |
| IUPAC Name | N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide |
| Standard InChI | InChI=1S/C15H21NO3/c1-11-7-12(2)9-13(8-11)14(17)16-10-15(18)3-5-19-6-4-15/h7-9,18H,3-6,10H2,1-2H3,(H,16,17) |
| Standard InChI Key | IQRUARISITYLDR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)C(=O)NCC2(CCOCC2)O)C |
Introduction
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide is a complex organic compound with significant potential in various scientific fields. It belongs to the amide functional group due to the presence of a carbonyl group (C=O) bonded to a nitrogen atom. The compound's structure includes a benzamide core substituted with a 4-hydroxyoxan-4-ylmethyl group, which imparts unique chemical and biological properties.
Synthesis Methods
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with 4-hydroxyoxan-4-ylmethylamine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the amide bond efficiently.
Chemical Reactions
This compound can undergo various chemical reactions, including:
-
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation, using aluminum chloride (AlCl₃) as a catalyst.
Biological Activity and Applications
N-[(4-hydroxyoxan-4-yl)methyl]-3,5-dimethylbenzamide is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its mechanism of action involves forming hydrogen bonds with specific enzymes or receptors, potentially modulating their activity. This makes it a candidate for therapeutic applications, particularly in treating diseases related to inflammation or microbial infections.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth |
| Anti-inflammatory Activity | Potential to reduce inflammation by modulating enzyme activity |
| Anticancer Properties | Preliminary studies suggest potential efficacy against certain cancer cell lines |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume